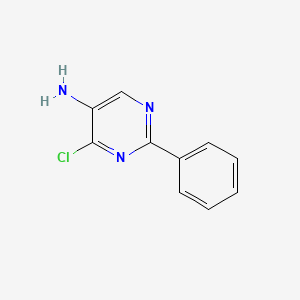

4-Chloro-2-phenylpyrimidin-5-amine

説明

Structure

3D Structure

特性

分子式 |

C10H8ClN3 |

|---|---|

分子量 |

205.64 g/mol |

IUPAC名 |

4-chloro-2-phenylpyrimidin-5-amine |

InChI |

InChI=1S/C10H8ClN3/c11-9-8(12)6-13-10(14-9)7-4-2-1-3-5-7/h1-6H,12H2 |

InChIキー |

PWGFZVSPADHFPI-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)N |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 4 Chloro 2 Phenylpyrimidin 5 Amine and Analogues

Strategies for Pyrimidine (B1678525) Ring Construction

The formation of the pyrimidine scaffold is a fundamental step in the synthesis of 4-chloro-2-phenylpyrimidin-5-amine and its analogues. Various methods have been developed, ranging from classical cyclocondensation reactions to more modern and efficient multicomponent approaches.

Cyclocondensation Approaches for Pyrimidine Core Formation

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a 1,3-dielectrophilic component with a C-N-C synthon, such as an amidine. mdpi.comresearchgate.net The reaction of amidines with α,β-unsaturated ketones, for instance, can lead to the formation of a dihydropyrimidine (B8664642) intermediate, which is subsequently oxidized to the aromatic pyrimidine. researchgate.net Another common approach involves the condensation of amidines with β-dicarbonyl compounds or their equivalents. acs.org The versatility of these methods allows for the introduction of various substituents on the pyrimidine ring by choosing appropriately substituted starting materials. For example, the condensation of chalcones with amidines is a known route to substituted pyrimidines. researchgate.net Ultrasound irradiation has been shown to accelerate these cyclocondensation reactions, offering a more environmentally friendly protocol. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| Amidine | α,β-Unsaturated Ketone | [3+3] annulation, visible light photo-oxidation | Substituted Pyrimidine | researchgate.net |

| Amidine | Malononitrile Dimer | Piperidine, DMF | 6-Aminopyrimidine | mdpi.com |

| Amidine | Chalcone | - | Substituted Pyrimidine | researchgate.net |

| Guanidine (B92328) | Enone | KOH, EtOH, Ultrasound | 2-Aminopyrimidine (B69317) | nih.gov |

Multicomponent Reactions (MCRs) in Pyrimidine Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their high efficiency and atom economy. bohrium.comfigshare.com These reactions allow for the construction of complex molecules, such as highly substituted pyrimidines, in a single step from three or more starting materials. thieme-connect.comacs.org A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. figshare.comacs.orgorganic-chemistry.org This process involves a sequence of condensation and dehydrogenation steps, leading to the regioselective formation of C-C and C-N bonds. acs.orgorganic-chemistry.org MCRs are particularly attractive for creating libraries of diverse pyrimidine derivatives for drug discovery and other applications. bohrium.comthieme-connect.com

Table 2: Multicomponent Reactions for Pyrimidine Synthesis

| Components | Catalyst/Conditions | Product Type | Key Features | Reference |

| Amidine, up to three alcohols | PN5P-Ir-pincer complex, KOH | Highly substituted pyrimidine | Regioselective, sustainable, tolerates various functional groups | thieme-connect.comacs.orgorganic-chemistry.org |

| Methyl aryl ketone, two equivalents of aromatic aldehyde, two equivalents of ammonium (B1175870) acetate | Triflic acid | Tetrasubstituted pyrimidine | Pseudo five-component reaction | mdpi.com |

Regioselective Functionalization of the Pyrimidine Core

Following the construction of the pyrimidine ring, the regioselective introduction of substituents is crucial for obtaining the target molecule, this compound. This involves the specific placement of a chlorine atom at the C-4 position and a phenyl group at the C-2 position.

Introduction of Halogen Substituents (e.g., Chlorination at C-4)

The chlorination of pyrimidine rings, particularly at the C-4 position, is a common transformation in the synthesis of pharmaceutical intermediates. A widely used method for this conversion is the reaction of a hydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govgoogle.com This reaction is often carried out at elevated temperatures, sometimes in the presence of a base like pyridine (B92270). nih.gov Solvent-free conditions using equimolar amounts of POCl₃ in a sealed reactor have also been reported as an efficient and scalable method. nih.gov For dichlorination of dihydroxypyrimidines, such as 4,6-dihydroxypyrimidine, phosgene (B1210022) in the presence of a quaternary ammonium or phosphonium (B103445) salt catalyst can be employed. justia.com The regioselectivity of chlorination can be influenced by the existing substituents on the pyrimidine ring and the reaction conditions. For instance, in 5-substituted-2,4-dichloropyrimidines, nucleophilic substitution with tertiary amines shows excellent selectivity for the C-2 position. nih.gov

Table 3: Methods for Chlorination of Pyrimidine Derivatives

| Substrate | Reagent | Conditions | Product | Reference |

| Hydroxypyrimidine | POCl₃ | High temperature, optional base | Chloropyrimidine | nih.gov |

| 4,6-Dihydroxypyrimidine | Phosgene | Quaternary ammonium/phosphonium salt catalyst | 4,6-Dichloropyrimidine | justia.com |

| 2-Aminodiazine | LiCl, Selectfluor | DMF, mild conditions | Chlorinated 2-aminodiazine | rsc.org |

Installation of Phenyl Substituents at C-2

The introduction of a phenyl group at the C-2 position of the pyrimidine ring is a key step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for achieving this transformation.

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds, including the arylation of heterocyclic compounds. libretexts.orgmdpi.com This reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. libretexts.orgthieme-connect.com The synthesis of 2-arylpyridines has been achieved through the Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluoride (B91410) with hetero(aryl) boronic acids. claremont.edu The choice of ligand for the palladium catalyst is crucial for the efficiency of the reaction. libretexts.org For the synthesis of N-arylpyrimidin-2-amines, the Buchwald-Hartwig amination, a related palladium-catalyzed cross-coupling reaction, has been successfully employed. mdpi.com

The Negishi coupling reaction provides another powerful tool for C-C bond formation, coupling organozinc reagents with organic halides or triflates, catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the lower nucleophilicity of organozinc reagents compared to Grignard or organolithium reagents, which allows for the presence of various functional groups in the coupling partners. youtube.com This reaction has broad scope and can be used to couple sp², sp³, and sp hybridized carbon atoms. wikipedia.org The development of new catalyst systems has enabled the efficient preparation of even sterically hindered biaryls. acs.org

Table 4: Transition Metal-Catalyzed Cross-Coupling Reactions for C-2 Phenylation

| Reaction Type | Electrophile | Nucleophile | Catalyst/Ligand | Key Features | Reference |

| Suzuki-Miyaura | Aryl Halide/Triflate | Arylboronic Acid/Ester | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ / Phosphine ligands | Mild conditions, commercially available reagents | libretexts.orgmdpi.com |

| Negishi | Aryl Halide/Triflate | Organozinc Reagent | Pd(0) or Ni(0) complex / PPh₃, dppe, X-Phos | High functional group tolerance, versatile | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Aryl Bromide | Pyrimidin-2-amine | Dichlorobis(triphenyl-phosphine)Pd(II) / Xantphos | Synthesis of N-aryl-pyrimidin-2-amines | mdpi.com |

Organometallic Reagent Approaches (e.g., Grignard Reactions)

Organometallic reagents, particularly Grignard reagents, are powerful tools for forming carbon-carbon bonds. In pyrimidine synthesis, they can be employed to introduce aryl substituents, such as the phenyl group at the C-2 position. The general principle involves the reaction of an organomagnesium halide (R-MgX) with a suitable pyrimidine precursor. miracosta.edumissouri.edu

The preparation of the necessary phenylmagnesium bromide Grignard reagent is a standard procedure, typically involving the reaction of bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). miracosta.eduyoutube.com Extreme care must be taken to ensure anhydrous conditions, as Grignard reagents are highly basic and will be quenched by any protic source, including water. missouri.edu

While direct Grignard addition to a dihalopyrimidine to form a 2-phenylpyrimidine (B3000279) can be challenging, a common strategy involves the reaction of a phenyl Grignard reagent with a carbonyl compound to generate a precursor that can then be cyclized to form the pyrimidine ring. For instance, phenylmagnesium bromide can react with various carbonyl compounds to yield tertiary alcohols, which are versatile intermediates. researchgate.net Alternatively, organolithium reagents, which are similar in reactivity to Grignard reagents, have been used. For example, 2-phenylpyridine (B120327) can be synthesized by reacting phenyllithium (B1222949) with pyridine. orgsyn.org This highlights the potential for using phenyl organometallic reagents to arylate nitrogen-containing heterocycles.

A plausible, though less direct, route to a 2-phenylpyrimidine core using organometallic principles could involve the synthesis of an amidine from benzonitrile, followed by cyclization. More established methods often build the 2-phenylpyrimidine skeleton first and then introduce the required functional groups.

Table 1: Examples of Grignard Reactions in Organic Synthesis

| Reactant 1 | Reactant 2 | Product | Reference |

| Phenylmagnesium bromide | Benzophenone | Triphenylmethanol | miracosta.edu |

| Phenylmagnesium bromide | Carbon Dioxide (Dry Ice) | Benzoic Acid | miracosta.edu |

| Bromobenzene + Mg | Acetaldehyde | 1-Phenylethanol | missouri.edu |

Incorporation of Amine Functionality at C-5

Introducing an amino group at the C-5 position of the pyrimidine ring presents a regioselectivity challenge. The C-2, C-4, and C-6 positions of the pyrimidine ring are electron-deficient and thus more susceptible to nucleophilic attack than the C-5 position. youtube.com Therefore, direct amination at C-5 is often not feasible. The most common and effective strategy involves the introduction of a nitro group at the C-5 position, which can then be reduced to the desired amine.

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing substituents onto aromatic rings, including pyrimidines. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a negatively charged Meisenheimer intermediate, followed by the departure of a leaving group. youtube.com

For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups. In pyrimidines, the ring nitrogens themselves serve as activating groups, making positions 2, 4, and 6 particularly reactive towards nucleophiles. youtube.com Direct SNAr with an amine at the C-5 position of an unactivated pyrimidine is generally not observed.

However, SNAr reactions are highly relevant for the synthesis of precursors and analogues. For example, in a molecule like 2-phenyl-4,6-dichloropyrimidine, a nitrogen nucleophile will preferentially attack the C-4 or C-6 position. google.com This selectivity is a cornerstone of pyrimidine chemistry. The synthesis of the target compound, this compound, would likely proceed from a precursor that already contains the 5-amino group (or a group that can be converted to it), with the final step potentially being a selective SNAr at the C-4 position.

Research on other heterocyclic systems has shown that SNAr can be promoted by an oxidizing metal center bound to an anilido ligand, which inverts the typical electronic character and makes the aromatic ring susceptible to nucleophilic attack. washington.edu In some cases, SNAr reactions on electron-rich alkoxyarenes can be achieved using potent photoredox catalysts to generate cation radicals, though this is typically applied for C-O bond cleavage followed by amination. nih.gov

Reductive amination, in the context of synthesizing 5-aminopyrimidines, most commonly refers to the reduction of a 5-nitropyrimidine (B80762) precursor. The nitro group is a strong electron-withdrawing group that facilitates its own introduction onto the ring and subsequently serves as a masked amino group.

A key intermediate for the synthesis of the target compound would be 4-chloro-5-nitro-2-phenylpyrimidine. The reduction of this nitro group to form this compound is a critical step. Various reducing agents can be employed for this transformation.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This is a clean and efficient method. The reduction of nitrosoanilines, which are structurally related, has been successfully achieved using a palladium catalyst. google.com

Metal/Acid Reduction: Classic methods using metals like iron, tin, or zinc in the presence of an acid (e.g., HCl) are also effective.

Hydrosulfite Reduction: Sodium dithionite (B78146) (Na₂S₂O₄) is a mild and effective reagent for the reduction of nitro groups, particularly in heterocyclic systems.

A patented process for producing 2,4-dichloro-5-aminopyrimidine involves the catalytic hydrogenation of 2,4-dichloro-5-nitropyrimidine (B15318) using a Pt/C catalyst. Another patent describes the reduction of a nitropyrimidine using iron powder. acs.org These examples demonstrate the industrial viability of the nitro-reduction strategy for producing 5-aminopyrimidines.

Acid-catalyzed amination represents another approach for forming C-N bonds in heterocyclic compounds. nih.govacs.org In this process, an acid catalyst protonates a heteroatom in the aromatic ring (in this case, a pyrimidine nitrogen), which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack by an amine. preprints.org

This method is a balancing act, as the acid can also protonate the amine nucleophile, rendering it non-nucleophilic. Therefore, the amount of acid used is critical and often substoichiometric. acs.org Studies on the amination of 4-chloropyrrolopyrimidines have shown that water can be an excellent solvent for these reactions, often providing higher rates than organic solvents. nih.govacs.org

The substrate scope for acid-catalyzed amination is broad, but its application for substitution at the C-5 position of pyrimidine is not well-documented, likely due to the lower intrinsic reactivity of this position compared to C-4/C-6. The process is more commonly applied to positions that are already activated for nucleophilic attack. For aliphatic amines, which are more basic, acid catalysis is often not required or can even be detrimental, whereas for less basic anilines, acid catalysis can be beneficial. nih.govpreprints.org

Table 2: Comparison of C-5 Amination Strategies

| Method | Key Precursor | Common Reagents | Key Considerations |

| Nucleophilic Aromatic Substitution (SNAr) | C-5 activated pyrimidine (e.g., 5-halo) | Amine (R-NH₂) | C-5 is the least reactive position for SNAr on an unactivated pyrimidine ring. |

| Reduction of Nitro Group | 5-Nitropyrimidine | H₂/Pd/C, Fe/HCl, Na₂S₂O₄ | Most common and reliable method. Requires prior synthesis of the nitro-pyrimidine. |

| Acid-Catalyzed Amination | Halopyrimidine | Amine (R-NH₂), HCl (cat.) | Generally applied to more reactive C-4/C-6 positions. Requires careful control of acid concentration. |

Synthetic Routes to Specifically Substituted Pyrimidine Derivatives Related to this compound

The synthesis of halogenated phenylpyrimidines is a critical step in accessing the target molecule and its analogues. These compounds serve as versatile building blocks for subsequent functionalization, such as amination reactions.

A common method for introducing chloro-substituents onto a pyrimidine ring is by treating the corresponding hydroxypyrimidine (pyrimidinone) with a chlorinating agent. Phosphorus oxychloride (POCl₃) is the most widely used reagent for this transformation. thieme.de The reaction often requires elevated temperatures and may be performed in the presence of a base or a phase-transfer catalyst to facilitate the reaction.

For example, a patented process describes the synthesis of 2-phenyl-4,6-dichloropyrimidine by heating 2-phenyl-4,6-dihydroxypyrimidine with POCl₃ in the presence of triethylamine (B128534) hydrochloride. google.com Similarly, 2,4-dichloro-5-fluoropyrimidine (B19854) can be prepared by reacting 5-fluorouracil (B62378) with POCl₃ in the presence of N,N-dimethylaniline. researchgate.net These methods provide reliable access to key dichlorinated intermediates.

The synthesis of 2-chloropyrimidine (B141910) itself can be achieved from 2-aminopyrimidine via a Sandmeyer-type reaction, using sodium nitrite (B80452) and hydrochloric acid, often in the presence of a metal chloride like zinc chloride. orgsyn.orggoogle.com While this is for a simpler pyrimidine, the principle of converting an amino group to a chloro group is a fundamental transformation in heterocyclic chemistry.

Table 3: Examples of Halogenated Pyrimidine Synthesis

| Starting Material | Reagent(s) | Product | Reference |

| 2-Phenyl-4,6-dihydroxypyrimidine | POCl₃, Et₃N·HCl | 2-Phenyl-4,6-dichloropyrimidine | google.com |

| 5-Fluorouracil | POCl₃, N,N-Dimethylaniline | 2,4-Dichloro-5-fluoropyrimidine | researchgate.net |

| 2-Aminopyrimidine | NaNO₂, HCl, ZnCl₂ | 2-Chloropyrimidine | google.com |

| 2-Amino-4,6-dichloropyrimidine | Substituted Amine, Et₃N | 2-Amino-4-chloro-6-(substituted)pyrimidine | nih.gov |

| 4,6-Dichloro-2-methylpyrimidine | N-(6-Chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | Thiazole-Pyrimidine Derivative | mdpi.com |

Synthesis of Aminopyrimidines

The synthesis of aminopyrimidines, including this compound and its analogues, is a cornerstone of medicinal chemistry due to the prevalence of this scaffold in biologically active molecules. Methodologies for their preparation are diverse, but can be broadly categorized into two main strategies: the construction of the pyrimidine ring from acyclic precursors, often termed convergent synthesis, and the functionalization of a pre-existing pyrimidine core, typically through substitution reactions.

Construction of the Pyrimidine Ring

The most classical and widely utilized method for constructing the aminopyrimidine scaffold is the Pinner synthesis. This approach involves the condensation of a dinucleophile, such as guanidine, with a three-carbon dielectrophilic component. nih.gov

Condensation with β-Dicarbonyl Compounds: The reaction between guanidine and β-dicarbonyl compounds (or their synthetic equivalents like β-ketoesters and β-ketonitriles) is a robust method for preparing 2-aminopyrimidines. nih.gov The use of guanidine as the N-C-N fragment conveniently installs the C2-amino group directly during the ring-forming cyclocondensation. These reactions are typically conducted in polar solvents under heating, sometimes with a condensing agent, and can achieve yields ranging from 60% to 95%. nih.gov Modern variations have employed microwave irradiation to accelerate the reaction, reducing reaction times from hours to under 60 minutes while maintaining comparable yields to conventional heating methods. nih.govnanobioletters.com

[3+3] Cycloaddition: A more recent strategy for accessing 5-aminopyrimidines involves a [3+3] cycloaddition. Hu et al. reported a method where α-azidovinyl ketones react with amidines in the presence of a base like potassium carbonate (K₂CO₃) in anhydrous DMF to yield polysubstituted 5-aminopyrimidines. mdpi.com This approach provides a direct route to the 5-amino substitution pattern, which is characteristic of the target compound.

Table 1: Selected Condensation Methods for Aminopyrimidine Synthesis

| Method | Reactants | Conditions | Product Type | Yield | Ref. |

|---|---|---|---|---|---|

| Pinner Synthesis | Guanidine + β-Dicarbonyl Compounds | Polar solvent, heat | 2-Aminopyrimidines | 60-95% | nih.gov |

| Microwave-Assisted | Chalcones + Guanidine | Microwave irradiation | Substituted Aminopyrimidines | 33-56% | nanobioletters.com |

| [3+3] Cycloaddition | α-Azidovinyl Ketones + Amidines | K₂CO₃, anhydrous DMF | 5-Aminopyrimidines | - | mdpi.com |

Synthesis via Substitution on Pre-formed Pyrimidine Rings

The functionalization of an existing pyrimidine ring, particularly through nucleophilic aromatic substitution (SNAr) of halogens, is a highly versatile and common strategy for preparing complex aminopyrimidine analogues.

Nucleophilic Substitution of Halopyrimidines: Dihalogenated or trihalogenated pyrimidines serve as key intermediates for the sequential introduction of different substituents. For instance, in 2,4-dichloropyrimidine, the chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This differential reactivity allows for the selective substitution at C4 with an amine, followed by a subsequent substitution at C2 with a different nucleophile. nih.gov Ma et al. demonstrated this principle by reacting 2,4-dichloro-5-fluoropyrimidine or 2,4-dichloro-5-nitropyrimidine with various amines to first produce 2-chloro-4-amino-5-substituted pyrimidine intermediates. nih.gov Similarly, Long et al. utilized 2,4,6-trichloropyrimidine, first coupling it with 3-amino-5-methyl pyrazole (B372694) at the C4 position, followed by nucleophilic substitution of various anilines at the C2 position, albeit with modest yields of 10-50%. nih.gov

Synthesis of this compound: The direct synthesis of the titular compound, this compound, typically involves the chlorination of its precursor, 2-phenylpyrimidin-5-amine. ontosight.ai This transformation is commonly achieved using standard chlorinating agents. A widely used method for converting hydroxypyrimidines (which exist in tautomeric equilibrium with pyrimidones) into the corresponding chloropyrimidines is treatment with phosphorus oxychloride (POCl₃). google.com The resulting chloropyrimidine is a reactive intermediate primed for subsequent nucleophilic substitution reactions, or it can be the final target compound itself. For example, a patented process describes the preparation of a related analogue by heating the precursor hydroxypyrimidine compound in phosphorus oxychloride at 80-90 °C. google.com

Microwave-assisted procedures have also proven effective for these substitution reactions. A general method involves reacting 2-amino-4-chloropyrimidine (B19991) with various substituted amines in anhydrous propanol (B110389) with triethylamine as a base, under microwave irradiation at 120–140 °C for 15–30 minutes. nih.gov

Table 2: Selected Substitution Methods for Aminopyrimidine Synthesis

| Starting Material | Reagents | Conditions | Product Type | Yield | Ref. |

|---|

Mechanistic Investigations and Reactivity Profiles of Halogenated Aminopyrimidines

Nucleophilic Aromatic Substitution (SNAr) Pathways in Pyrimidine (B1678525) Systems

Recent studies combining kinetic isotope effects and computational analysis have suggested that some SNAr reactions, particularly on heteroaromatic systems like pyrimidine, may proceed through a concerted mechanism where bond-formation and bond-breaking occur in a single transition state, bypassing a stable Meisenheimer intermediate. nih.govresearchgate.net

An alternative pathway, the SN(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure, has been identified, especially in reactions with strong nucleophiles like sodium amide. wikipedia.orgacs.org This mechanism involves the nucleophile adding to the pyrimidine ring, followed by the opening of the heterocyclic ring to form an open-chain intermediate, and subsequent recyclization to yield the final product. wikipedia.orgacs.org

Analysis of Regioselectivity in Substitution Reactions of Halogenated Pyrimidines (Positions C-2, C-4, C-6)

The positions C-2, C-4, and C-6 of the pyrimidine ring are activated for nucleophilic attack due to their proximity to the electronegative nitrogen atoms. In di-substituted pyrimidines, such as 2,4-dichloropyrimidine, nucleophilic substitution generally shows a strong preference for the C-4 position over the C-2 position. wuxiapptec.comstackexchange.com

This regioselectivity can be explained by Frontier Molecular Orbital (FMO) theory, which indicates that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C-4 carbon compared to the C-2 carbon. wuxiapptec.comstackexchange.com This makes the C-4 position more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, the Meisenheimer intermediate formed by attack at C-4 is more stabilized through resonance, as the negative charge can be delocalized onto the adjacent N-3 nitrogen atom.

Table 1: Regioselectivity in SNAr Reactions of Substituted Pyrimidines

| Pyrimidine Substrate | Nucleophile | Major Product Position | Rationale | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Primary/Secondary Amines | C-4 | Higher LUMO coefficient and greater stabilization of the Meisenheimer intermediate at the C-4 position. | wuxiapptec.comstackexchange.com |

| 2,4-Dichloro-6-methoxypyrimidine | Amines | C-2 | The electron-donating methoxy group at C-6 alters the electronic distribution, making C-2 the more favorable site for attack. | wuxiapptec.com |

| 2-MeSO₂-4-chloropyrimidine | Alkoxides | C-2 | A proposed hydrogen bond between the alkoxide and the acidic methyl protons of the sulfone group directs the nucleophile to the C-2 position. | wuxiapptec.com |

| 2,4-Diazidopyrido[3,2-d]pyrimidine | Amines | C-2 | The C-4 azide exists in equilibrium with a fused tetrazole ring, which deactivates this position and directs substitution to C-2. | nih.gov |

Elucidation of Leaving Group Effects and Ring Activation by Nitrogen Atoms

The two nitrogen atoms within the pyrimidine ring are strongly electron-withdrawing, which significantly lowers the electron density of the ring carbons. This "aza-activation" is fundamental to the high reactivity of halogenated pyrimidines in SNAr reactions, as it stabilizes the negatively charged transition states and intermediates. arkat-usa.org

The nature of the halogen leaving group also plays a crucial role. In SNAr reactions where the rate-determining step is the initial nucleophilic attack, the typical leaving group reactivity order is F > Cl > Br > I. nih.govstackexchange.comnih.gov This is contrary to the trend observed in SN2 reactions. mdpi.com The high electronegativity of fluorine strongly stabilizes the Meisenheimer complex through its inductive effect, lowering the activation energy of the first, rate-limiting step. masterorganicchemistry.comstackexchange.com For leaving groups like chlorine and bromine, the departure from the intermediate is faster, but the initial attack is less favored compared to fluorine. stackexchange.comnih.gov

The leaving group can also influence the reaction mechanism. Studies on the amination of 4-halo-6-phenylpyrimidines have shown that while chloro- and fluoro-derivatives react extensively via the ANRORC mechanism, the corresponding iodo-derivative shows a much smaller contribution from this pathway, suggesting a greater role for a direct SN(EA) or aryne-type mechanism.

Impact of Nucleophile Characteristics on Reaction Outcome

The properties of the incoming nucleophile, including its strength, concentration, steric bulk, and the reaction conditions, profoundly affect the outcome of SNAr reactions on halogenated pyrimidines.

Nucleophilicity and Basicity: Stronger nucleophiles generally lead to faster reaction rates. libretexts.org However, a distinction must be made between nucleophilicity and basicity. Highly basic nucleophiles can lead to side reactions, such as elimination or deprotonation of the substrate. For instance, reactions with amines can be acid-catalyzed, which protonates the pyrimidine ring, making it more electrophilic, but is unsuitable for strongly basic aliphatic amines which would be protonated themselves. arkat-usa.org

Steric Hindrance: Bulky nucleophiles can face steric hindrance, slowing the rate of attack. This effect can also influence regioselectivity, favoring attack at a less sterically crowded position.

Solvent and Catalysis: The choice of solvent can impact reaction rates and even the mechanism. Polar aprotic solvents are commonly used as they can solvate the cation of the nucleophile without strongly solvating the anion, thus enhancing its nucleophilicity. In some cases, water can be an effective solvent, offering an environmentally benign alternative. nih.gov Acid catalysis can be employed for less reactive systems or weakly basic nucleophiles like anilines to enhance the electrophilicity of the pyrimidine ring. arkat-usa.org

Table 2: Influence of Nucleophile Type on SNAr with Halogenated Pyrimidines

| Nucleophile Class | Typical Reaction Conditions | Outcome/Considerations | Reference |

|---|---|---|---|

| Primary/Secondary Amines | Heat, often in polar solvents (e.g., EtOH, water) | Generally effective for SNAr. Reaction with less reactive substrates can be slow. | nih.govmdpi.com |

| Anilines (Aromatic Amines) | Acid catalysis (e.g., HCl) may be required | Lower basicity allows for acid catalysis to activate the pyrimidine ring without protonating the nucleophile. | arkat-usa.org |

| Alkoxides (e.g., MeO⁻, EtO⁻) | Reaction with parent alcohol as solvent | Strong nucleophiles and bases. Can compete with other nucleophiles present. | mdpi.com |

| Tertiary Amines | Can react to form quaternary ammonium (B1175870) intermediates | Can provide unexpected C-2 selectivity on 5-substituted-2,4-dichloropyrimidines via an intermediate that undergoes in situ N-dealkylation. | nih.gov |

| Amide Anion (e.g., NaNH₂) | Liquid ammonia at low temperatures | Very strong base and nucleophile; often promotes the SN(ANRORC) mechanism. | wikipedia.org |

Reaction Kinetics and Thermodynamic Considerations in Pyrimidine Transformations

The free energy of activation (ΔG‡) is influenced by several factors. A lower LUMO energy of the pyrimidine electrophile generally leads to a smaller HOMO-LUMO gap with the nucleophile, resulting in a lower energy transition state and a faster reaction. rsc.org The stability of the Meisenheimer intermediate is also critical; electron-withdrawing groups that can delocalize the negative charge will lower the intermediate's energy and, by extension, the activation energy of the first step.

Electronic Effects and the Electron-Deficient Nature of the Pyrimidine Ring on Reactivity

The pyrimidine ring is classified as an electron-deficient (π-deficient) heteroaromatic system. The presence of two highly electronegative nitrogen atoms at positions 1 and 3 causes a significant polarization of the C-N and C=N bonds, withdrawing electron density from the carbon atoms of the ring. This intrinsic electronic property makes the pyrimidine ring highly susceptible to attack by nucleophiles and generally unreactive toward electrophiles.

The positions ortho and para to the ring nitrogens (C-2, C-4, and C-6) are the most electron-deficient and are thus the primary sites for nucleophilic attack. Substituents on the ring can further modulate this reactivity:

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups further decrease the electron density of the ring, activating it for SNAr and stabilizing the negative charge of the Meisenheimer intermediate. This leads to a significant increase in reaction rates. masterorganicchemistry.com

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or alkoxy (-OR) groups increase the electron density of the ring through resonance, deactivating it towards nucleophilic attack.

In 4-Chloro-2-phenylpyrimidin-5-amine, the electronic effects are complex:

Ring Nitrogens: Strongly activating for SNAr.

4-Chloro Group: The site of substitution and a good leaving group. Inductively electron-withdrawing, which aids in activating the ring.

2-Phenyl Group: Can be weakly electron-withdrawing via induction or participate in resonance, but its effect on the C-4 position is less direct.

5-Amino Group: A strong electron-donating group by resonance (+M effect). This effect will increase the electron density of the ring, particularly at the ortho (C-4, C-6) and para (C-2) positions, thereby deactivating the ring towards nucleophilic attack compared to an unsubstituted chloropyrimidine.

Despite the deactivating effect of the 5-amino group, the combined activation provided by the two ring nitrogens ensures that the C-4 position remains susceptible to nucleophilic substitution.

Mechanistic Aspects of Grignard Reactions on Halogenated Pyrimidines

Grignard reagents (R-Mg-X) are potent nucleophiles and strong bases, and their reactions with halogenated pyrimidines can proceed through several mechanistic pathways. organic-chemistry.orgleah4sci.comwikipedia.org

Cross-Coupling Reactions: The most common pathway involves the transition-metal-catalyzed cross-coupling of the halogenated pyrimidine with a Grignard reagent. researchgate.net Catalysts based on nickel, palladium, or iron are frequently used. The mechanism typically involves an oxidative addition of the chloropyrimidine to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent, and finally reductive elimination to yield the coupled product and regenerate the catalyst.

Magnesium-Halogen Exchange: Less commonly, a pyrimidyl Grignard reagent can be formed directly from the chloropyrimidine through a magnesium-halogen exchange reaction with another Grignard reagent (e.g., isopropylmagnesium chloride). This newly formed pyrimidyl Grignard can then react with various electrophiles.

Nucleophilic Addition: Due to the electron-deficient nature of the pyrimidine ring, Grignard reagents can also add directly to the C=N bonds of the ring, particularly at the C-6 position. This can lead to the formation of dihydropyrimidine (B8664642) adducts, especially if the reaction is quenched at low temperatures. organic-chemistry.org

Several challenges and side reactions are associated with Grignard reactions on these substrates. The Grignard reagent can act as a base, deprotonating acidic protons if present. The amino group in this compound, for example, has an acidic proton that would be readily abstracted by a Grignard reagent, requiring either a protecting group strategy or the use of excess reagent. Furthermore, the strong nucleophilicity of the Grignard reagent can lead to undesired side products through direct addition to the ring. The mechanism of Grignard reagent formation itself is complex and believed to involve radical intermediates on the surface of the magnesium metal. alfredstate.edu

Table 3: Summary of Mechanistic Pathways for Grignard Reagents with Halopyrimidines

| Reaction Type | Description | Key Intermediates/Features | Reference |

|---|---|---|---|

| Transition-Metal Catalyzed Cross-Coupling | A Grignard reagent (R-MgX) displaces the halogen on the pyrimidine ring in the presence of a catalyst (e.g., Ni, Pd). | Catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. | researchgate.net |

| Magnesium-Halogen Exchange | Formation of a pyrimidyl Grignard reagent by reacting the halopyrimidine with an exchange reagent like 𝑖-PrMgCl. | The newly formed pyrimidyl Grignard can be trapped with an electrophile. | researchgate.net |

| Nucleophilic Addition to the Ring | The Grignard reagent adds across a C=N double bond of the electron-deficient pyrimidine ring. | Formation of non-aromatic dihydropyrimidine adducts. Can be a significant side reaction. | organic-chemistry.org |

Detailed Mechanisms of Transition Metal-Catalyzed Cross-Coupling Reactions on Pyrimidine Substrates

The reactivity of halogenated pyrimidines in cross-coupling reactions is dictated by the electronic nature of the pyrimidine ring and the position of the halogen substituent. The electron-deficient character of the pyrimidine ring generally enhances its reactivity towards oxidative addition, a key step in the catalytic cycle of many cross-coupling reactions. In di- or polyhalogenated pyrimidines, the regioselectivity of the reaction is a critical aspect, with the C4 and C6 positions often exhibiting higher reactivity than the C2 position due to greater polarization.

For a substrate like this compound, the presence of the phenyl group at the C2 position and the amino group at the C5 position significantly influences the electronic properties of the pyrimidine ring and, consequently, the reactivity of the C4-chloro substituent.

The Suzuki-Miyaura Coupling: A Step-by-Step Mechanistic Analysis

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. The generally accepted catalytic cycle for the reaction of this compound with an arylboronic acid can be broken down into three primary steps:

Oxidative Addition: The catalytic cycle commences with the oxidative addition of the this compound to a coordinatively unsaturated palladium(0) species, typically generated in situ from a palladium(II) precatalyst. This step involves the insertion of the palladium atom into the carbon-chlorine bond at the C4 position of the pyrimidine ring, forming a square planar palladium(II) intermediate. The rate of this step is influenced by the electron density at the carbon atom and the strength of the C-Cl bond.

Transmetalation: Following oxidative addition, the organoboron reagent (e.g., an arylboronic acid) undergoes transmetalation with the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The organic group from the boronate then transfers to the palladium center, displacing the chloride ligand and forming a new diorganopalladium(II) complex.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple to form the desired biaryl product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. The rate of reductive elimination is often influenced by the steric and electronic properties of the ligands on the palladium center.

The table below summarizes the key steps and intermediates in the Suzuki-Miyaura coupling of this compound.

| Step | Description | Key Intermediate |

| 1. Oxidative Addition | Insertion of Pd(0) into the C4-Cl bond of this compound. | (L)nPd(II)(4-(2-phenyl-5-aminopyrimidinyl))Cl |

| 2. Transmetalation | Transfer of the organic group from the boronate to the Pd(II) center. | (L)nPd(II)(4-(2-phenyl-5-aminopyrimidinyl))(Ar) |

| 3. Reductive Elimination | Coupling of the two organic ligands to form the product and regenerate Pd(0). | Pd(0) + 4-Aryl-2-phenylpyrimidin-5-amine |

| L = Ligand, Ar = Aryl group from boronic acid, n = number of ligands |

The Buchwald-Hartwig Amination: Mechanism of C-N Bond Formation

The Buchwald-Hartwig amination is a highly effective method for the synthesis of arylamines from aryl halides and primary or secondary amines, catalyzed by palladium complexes. The mechanism shares similarities with the Suzuki-Miyaura coupling, particularly in the initial oxidative addition step. For the reaction of this compound with an amine, the catalytic cycle is as follows:

Oxidative Addition: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the C4-Cl bond of this compound to a palladium(0) catalyst. This forms a palladium(II) intermediate.

Amine Coordination and Deprotonation: The amine coupling partner then coordinates to the palladium(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex. The choice of base is crucial and can significantly impact the reaction rate and efficiency.

Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired N-substituted 2-phenylpyrimidin-5-amine product and regenerates the palladium(0) catalyst. The nature of the phosphine ligand on the palladium catalyst plays a critical role in facilitating this step and preventing side reactions.

The following table outlines the mechanistic steps for the Buchwald-Hartwig amination of this compound.

| Step | Description | Key Intermediate |

| 1. Oxidative Addition | Insertion of Pd(0) into the C4-Cl bond of this compound. | (L)nPd(II)(4-(2-phenyl-5-aminopyrimidinyl))Cl |

| 2. Amine Coordination & Deprotonation | Coordination of the amine followed by base-mediated deprotonation. | (L)nPd(II)(4-(2-phenyl-5-aminopyrimidinyl))(NRR') |

| 3. Reductive Elimination | Formation of the C-N bond and regeneration of the Pd(0) catalyst. | Pd(0) + 4-(N,N-disubstituted-amino)-2-phenylpyrimidin-5-amine |

| L = Ligand, NRR' = Amine, n = number of ligands |

Reactivity Profile and Research Findings

While specific mechanistic studies on this compound are not extensively documented in the public domain, research on structurally similar halogenated aminopyrimidines provides valuable insights into its expected reactivity.

Studies on the palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines have shown that these reactions proceed efficiently, with yields being dependent on the electronic effects and steric hindrance of the amine coupling partner. For instance, electron-rich aliphatic primary and secondary amines have been found to be effective nucleophiles in these couplings. This suggests that this compound would likely exhibit good reactivity with a range of amines under Buchwald-Hartwig conditions, with the amino group at the 5-position potentially influencing the electronic character of the pyrimidine ring and the C4-Cl bond.

In the context of Suzuki-Miyaura reactions, research on dichloropyrimidines has established that the C4 position is generally more reactive towards oxidative addition than the C2 position. This preferential reactivity is attributed to the electronic properties of the pyrimidine ring. While the 2-phenyl and 5-amino substituents on the target compound will modulate this reactivity, it is reasonable to expect that the C4-chloro group will be the primary site of cross-coupling.

The table below presents a hypothetical reactivity profile based on findings from related compounds, illustrating the potential scope of cross-coupling partners for this compound.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | 4,2-Diphenylpyrimidin-5-amine |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(OAc)2 / SPhos / K3PO4 | 4-(4-Methoxyphenyl)-2-phenylpyrimidin-5-amine |

| Buchwald-Hartwig | Morpholine | Pd2(dba)3 / Xantphos / Cs2CO3 | 4-(Morpholin-4-yl)-2-phenylpyrimidin-5-amine |

| Buchwald-Hartwig | Aniline | Pd(OAc)2 / BINAP / NaOtBu | N,2-Diphenylpyrimidin-4,5-diamine |

It is important to note that the optimal reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be empirically determined for each specific coupling reaction of this compound to achieve high yields and selectivity. The steric and electronic properties of both the pyrimidine substrate and the coupling partner will play a significant role in the outcome of the reaction.

Advanced Spectroscopic and Crystallographic Elucidation of 4 Chloro 2 Phenylpyrimidin 5 Amine Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for delineating the covalent framework of a molecule in solution. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity and spatial relationships of atoms.

For 4-Chloro-2-phenylpyrimidin-5-amine, the ¹H NMR spectrum is expected to reveal distinct signals for the protons of the phenyl ring, the pyrimidine (B1678525) ring, and the amine group. The protons on the phenyl group would likely appear as a multiplet in the aromatic region (typically δ 7.0-8.5 ppm). The pyrimidine ring possesses a single proton, which would present as a singlet. The amine (NH₂) protons would also likely produce a singlet, although its chemical shift could be variable and its appearance broadened due to exchange processes.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Phenyl-H | 7.40 - 8.30 | Multiplet | 5H |

| Pyrimidine-H | ~8.50 | Singlet | 1H |

| Amine-NH₂ | 5.00 - 6.00 (variable) | Singlet (broad) | 2H |

Note: These are representative values and may vary based on solvent and experimental conditions.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C-1' | ~137 |

| Phenyl C-2'/6' | ~128 |

| Phenyl C-3'/5' | ~129 |

| Phenyl C-4' | ~131 |

| Pyrimidine C-2 | ~160 |

| Pyrimidine C-4 | ~158 |

| Pyrimidine C-5 | ~120 |

| Pyrimidine C-6 | ~155 |

Note: These are representative values and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups, as different types of bonds vibrate at characteristic frequencies.

For this compound, the FTIR and Raman spectra would be expected to show characteristic bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine and phenyl rings (in the 1400-1650 cm⁻¹ region), and the C-Cl stretching vibration (typically below 800 cm⁻¹). While FTIR is particularly sensitive to polar bonds like N-H and C=N, Raman spectroscopy is often more effective for non-polar, symmetric bonds, providing complementary information. The combination of both techniques would allow for a comprehensive vibrational assignment.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | FTIR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| C=N/C=C Ring Stretch | 1400 - 1650 | FTIR, Raman |

| N-H Bend (Amine) | 1550 - 1650 | FTIR |

| C-Cl Stretch | 600 - 800 | FTIR, Raman |

Note: These are general ranges and the exact frequencies will be specific to the molecule's structure and environment.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₀H₈ClN₃), HRMS would be able to confirm this formula with a high degree of accuracy.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecule breaks apart in a predictable manner, and the masses of the resulting fragments can be used to deduce the structure of the parent molecule. For halogenated pyrimidines, characteristic fragmentation pathways often involve the loss of the halogen atom or cleavage of the pyrimidine ring. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

Expected Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Identity |

|---|---|---|

| [M]⁺ | 205 | Molecular Ion |

| [M+2]⁺ | 207 | Molecular Ion with ³⁷Cl |

| [M-Cl]⁺ | 170 | Loss of Chlorine |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Note: The relative intensities of fragment ions depend on the ionization method and energy.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Beyond the structure of a single molecule, SCXRD reveals how molecules pack together in the crystal lattice. This analysis is crucial for understanding the intermolecular forces that govern the solid-state properties of the compound. For this compound, the amine group is capable of acting as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. It is therefore highly likely that the crystal structure would be stabilized by a network of intermolecular N-H···N hydrogen bonds. Additionally, the presence of two aromatic rings (phenyl and pyrimidine) suggests the possibility of π-π stacking interactions, where the rings are arranged in a parallel or offset fashion.

Computational Chemistry Approaches for Reactivity and Structural Insights of 4 Chloro 2 Phenylpyrimidin 5 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, energies, and other properties. Despite its utility, specific DFT studies on 4-chloro-2-phenylpyrimidin-5-amine are not found in the surveyed literature.

The optimization of a molecule's geometry is a fundamental step in computational chemistry, seeking the lowest energy arrangement of its atoms. This process provides crucial information about bond lengths, bond angles, and dihedral angles. While the structure of this compound is known, detailed, and publicly available tables of its optimized geometrical parameters from DFT calculations could not be located. Similarly, explorations of its energetic landscape, which would identify stable conformers and rotational barriers, have not been reported.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into a molecule's ability to donate or accept electrons. A search for the HOMO-LUMO energies and their spatial distributions for this compound did not yield any specific published data. Such an analysis would be crucial for predicting its reactivity in various chemical reactions.

The distribution of electric charge within a molecule is fundamental to its interactions with other molecules. Methods like Mulliken population analysis provide a way to estimate partial atomic charges, while the Molecular Electrostatic Potential (MEP) map visualizes the electrostatic potential on the electron density surface. These tools help in identifying nucleophilic and electrophilic sites within a molecule. Regrettably, no studies presenting Mulliken charge data or MEP maps specifically for this compound were found.

Application of Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. These include parameters like electronegativity, chemical hardness, and the electrophilicity index, which are calculated from the HOMO and LUMO energies. While the application of these descriptors is a common practice for predicting the reactivity of various compounds, a specific analysis for this compound has not been published.

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry can be employed to model reaction mechanisms, identifying the transition states and calculating the activation energies. This provides a detailed understanding of how a reaction proceeds. For this compound, there are no available theoretical studies that predict its reaction pathways with other reagents or elucidate the structures of the corresponding transition states.

Role of 4 Chloro 2 Phenylpyrimidin 5 Amine As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Diverse Polyfunctionalized Pyrimidine (B1678525) Scaffolds

The inherent reactivity of 4-chloro-2-phenylpyrimidin-5-amine makes it an excellent starting material for the synthesis of a wide range of polyfunctionalized pyrimidine scaffolds. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups at the 4-position.

For instance, the reaction with various substituted amines can lead to the formation of a library of 4-amino-2-phenylpyrimidin-5-amine derivatives. These reactions are often facilitated by microwave irradiation, which can significantly reduce reaction times and improve yields. nih.gov The resulting compounds, possessing multiple points for further functionalization, are valuable intermediates in their own right for the development of novel chemical entities.

The amino group at the 5-position can also be derivatized. For example, it can undergo acylation, alkylation, or participate in condensation reactions with carbonyl compounds. This dual reactivity at the 4- and 5-positions allows for the systematic and controlled introduction of a variety of substituents, leading to a diverse array of pyrimidine-based molecules with tailored properties.

Table 1: Examples of Polyfunctionalized Pyrimidines from this compound

| Reactant | Reaction Conditions | Product | Application/Significance |

| Substituted Amines | Microwave irradiation, propanol (B110389), triethylamine (B128534) | 4-(Substituted amino)-2-phenylpyrimidin-5-amines | Intermediates for anticancer agents nih.gov |

| Alcohols/Phenols | Base-catalyzed nucleophilic substitution | 4-Alkoxy/Aryloxy-2-phenylpyrimidin-5-amines | Building blocks for medicinal chemistry |

| Thiols | Base-catalyzed nucleophilic substitution | 4-(Alkyl/Aryl)thio-2-phenylpyrimidin-5-amines | Precursors for biologically active compounds |

Building Block for the Construction of Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Pyrimido[4,5-d]pyrimidines)

A significant application of this compound is its use as a key building block for the construction of fused heterocyclic systems. These polycyclic structures are of great interest in medicinal chemistry due to their presence in numerous biologically active molecules.

Pyrazolo[1,5-a]pyrimidines:

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. nih.gov While direct use of this compound in this context is less common, its derivatives play a crucial role. For example, the amino group at the 5-position can be transformed into a pyrazole (B372694) ring, which then undergoes intramolecular cyclization to form the pyrazolo[1,5-a]pyrimidine (B1248293) core. Alternatively, the chloro group can be substituted by a hydrazine (B178648) moiety, which can then react with a 1,3-dicarbonyl compound to construct the fused pyrazole ring. The synthesis of these compounds is often achieved through cyclization reactions, condensation reactions, and multi-component reactions. nih.govmdpi.com

Pyrimido[4,5-d]pyrimidines:

The construction of the pyrimido[4,5-d]pyrimidine (B13093195) skeleton can be achieved by building a second pyrimidine ring onto the existing one in this compound. This can be accomplished through a sequence of reactions, often starting with the functionalization of the 5-amino group. For example, reaction with a one-carbon synthon like formamide (B127407) or a derivative can lead to the formation of the second pyrimidine ring. nih.gov The chlorine atom at the 4-position can then be further manipulated to introduce additional diversity. Recently, pyrimido[5,4-d]pyrimidine (B1612823) derivatives have been synthesized and evaluated for their potential as antitrypanosomal and antileishmanial agents. nih.gov

Strategic Use in Chemo- and Regioselective Transformations for Advanced Organic Synthesis

The distinct reactivity of the chloro and amino groups on the pyrimidine ring allows for strategic chemo- and regioselective transformations. This control is essential for the efficient synthesis of complex molecules without the need for extensive protecting group strategies.

Chemoselectivity: The chlorine atom at the 4-position is generally more susceptible to nucleophilic aromatic substitution than the C-H bonds of the phenyl ring. This allows for selective reactions at the pyrimidine core while leaving the phenyl group intact. For example, palladium-catalyzed cross-coupling reactions can be selectively performed at the C-Cl bond.

Regioselectivity: In reactions involving both the chloro and amino groups, the reaction conditions can often be tuned to favor reaction at one site over the other. For instance, under basic conditions, nucleophilic substitution at the 4-position is typically favored. Conversely, under acidic conditions, reactions involving the 5-amino group, such as diazotization, can be performed. The synthesis of pyrimido[5′,4′:4,5]pyrrolo[1,2-f]phenanthridines has been achieved through a chemoselective Sonogashira reaction of a 4,5-dihalopyrimidine. researchgate.net

Application in the Preparation of Complex Organic Molecules through Sequential Derivatizations

The ability to perform a series of selective reactions on this compound makes it a valuable starting point for the synthesis of complex organic molecules. A typical synthetic strategy might involve:

Initial Nucleophilic Substitution: The chlorine atom is first displaced by a desired nucleophile to introduce a key functional group.

Modification of the Amino Group: The 5-amino group is then derivatized, for example, through acylation or condensation, to build a more complex side chain.

Further Functionalization: The newly introduced functional groups can then be subjected to further transformations, such as cross-coupling reactions or cyclizations, to construct intricate molecular architectures.

This stepwise approach allows for the systematic assembly of complex target molecules with a high degree of control over the final structure. This strategy has been employed in the synthesis of various biologically active compounds, including kinase inhibitors and other potential therapeutic agents.

Emerging Trends and Future Research Directions in 4 Chloro 2 Phenylpyrimidin 5 Amine Chemistry

Development of Sustainable and Green Synthetic Methodologies for Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives has traditionally relied on methods that often involve hazardous reagents and solvents. rasayanjournal.co.in In response, the principles of green chemistry are being increasingly integrated into synthetic strategies to create more sustainable and eco-friendly processes. benthamdirect.com These modern approaches aim to reduce waste, shorten reaction times, improve energy efficiency, and utilize safer materials, all while maintaining or even enhancing product yields. rasayanjournal.co.innih.gov

Key green synthetic techniques being explored for pyrimidine synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. tandfonline.combenthamdirect.com It provides rapid and uniform heating, often leading to significantly reduced reaction times, higher yields, and purer products compared to conventional heating methods. benthamdirect.comtandfonline.com For instance, the Biginelli three-component cyclocondensation reaction to form oxo- and thioxopyrimidines has been successfully performed under microwave irradiation, achieving yields of 65–90% in a fraction of the time required by classical methods. tandfonline.com This technique is particularly valuable for synthesizing libraries of compounds efficiently. acs.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. rasayanjournal.co.innih.gov This approach aligns with green chemistry principles by reducing the number of synthetic steps and purification stages, thereby saving time, energy, and solvents. nih.govresearchgate.net The synthesis of dihydropyrimidinones, for example, can be achieved efficiently through MCRs under mild, solvent-free conditions. researchgate.net

Use of Green Solvents and Catalysts: There is a significant shift away from volatile and toxic organic solvents towards more environmentally benign alternatives. Water is an ideal green solvent due to its availability, non-toxicity, and safety. nih.gov One-pot syntheses of pyrimidine nucleobases and fused pyrimidines have been successfully developed in aqueous media. nih.govrsc.org Additionally, the use of biodegradable and reusable "green catalysts" is a growing trend. nih.govbenthamdirect.com

Solvent-Free and Ultrasound-Assisted Reactions: Conducting reactions without a solvent minimizes waste and simplifies product work-up. rasayanjournal.co.in Techniques like "Grindstone Chemistry," a mechanical procedure, have been used for the synthesis of dihydropyrimidinones under solvent-free conditions. researchgate.net Similarly, ultrasound-assisted synthesis provides an energy-efficient method to promote reactions, often leading to improved yields and shorter reaction times. rasayanjournal.co.innih.govbenthamdirect.com

| Methodology | Description | Key Advantages | Example Application | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation for rapid and efficient heating of polar reaction mixtures. | Reduced reaction times, higher yields, improved selectivity, solvent-free options. | Biginelli condensation for dihydropyrimidines; Synthesis of 2-amino-4-arylpyrimidines. | tandfonline.combenthamdirect.comacs.org |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form a complex product. | High atom economy, reduced steps, operational simplicity, lower waste generation. | Synthesis of fused pyrimidines using l-proline (B1679175) as a catalyst in water. | rasayanjournal.co.innih.gov |

| Aqueous Media Synthesis | Uses water as the reaction solvent, replacing hazardous organic solvents. | Environmentally benign, safe, inexpensive, readily available. | One-pot synthesis of pyrimidine nucleobases under plausible prebiotic conditions. | nih.govrsc.org |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation, enhancing reaction rates and yields. | Shorter reaction times, increased yields, energy efficiency. | Synthesis of pyrimidine derivatives via one-pot, three-component reactions. | rasayanjournal.co.inmdpi.com |

| Solvent-Free Synthesis | Reactions are conducted in the absence of a solvent, often using mechanical grinding or neat reactants. | Eliminates solvent waste, simplifies purification, clean reactions. | "Grindstone Chemistry" for the synthesis of dihydropyrimidinones. | researchgate.netnih.gov |

Exploration of Novel Catalytic Systems for Highly Efficient and Selective Functionalization

The precise modification of the pyrimidine core is essential for creating analogues with tailored properties. Research is increasingly focused on novel catalytic systems that enable the highly efficient and selective functionalization of specific positions on the pyrimidine ring, such as the C-H bonds, which are traditionally considered unreactive.

Transition-Metal-Catalyzed C-H Functionalization: Direct C-H activation has become a powerful strategy for modifying heterocyclic scaffolds without the need for pre-functionalized starting materials. researchgate.netthieme-connect.com Palladium (Pd) catalysts, in particular, have been instrumental in the regioselective arylation, iodination, and acetoxylation of 4-arylpyrimidines. nih.govacs.org These methods allow for the direct coupling of pyrimidines with various partners like aryl iodides or boronic acids, streamlining the synthesis of complex derivatives. thieme-connect.comnih.gov The pyrimidine ring itself can act as a directing group to guide the catalyst to a specific C-H bond, ensuring high regioselectivity. nih.govacs.orgresearchgate.net

Photoredox Catalysis: This rapidly evolving field uses light-absorbing catalysts (photocatalysts) to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under mild conditions. researchgate.netacs.orgnicewiczlaboratory.com This approach has enabled novel functionalizations of pyridines and related heterocycles that are often difficult to achieve with traditional methods. researchgate.netacs.org For example, photochemical methods can generate pyridinyl radicals from pyridinium (B92312) ions, which then couple effectively with other radicals to form new C-C bonds with distinct positional selectivity compared to classical Minisci-type reactions. researchgate.netacs.org This strategy opens new avenues for the carbohydroxylation and aminohydroxylation of olefins using pyridine-based catalysts. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity and efficiency under mild, environmentally friendly conditions (aqueous solutions, room temperature, atmospheric pressure). mdpi.com The use of microbial biocatalysts, such as Saccharomyces cerevisiae, is being explored for asymmetric reactions on pyrimidine derivatives. mdpi.com For instance, the bioreduction of pyrimidine-derived ketones can produce chiral secondary alcohols with very high enantiomeric excess (up to 99% ee). mdpi.com While still an emerging area for complex pyrimidines, biocatalysis presents a powerful and sustainable alternative to conventional chemical methods for producing enantiomerically pure compounds. mdpi.comnih.gov

| Catalytic System | Principle | Application | Advantages | Reference |

|---|---|---|---|---|

| Palladium (Pd) Catalysis | Direct C-H bond activation and cross-coupling reactions (e.g., Suzuki, Sonogashira). | Regioselective arylation, iodination, and acetoxylation of the pyrimidine ring. | High regioselectivity, good functional group tolerance, avoids pre-functionalization. | thieme-connect.comnih.govacs.org |

| Photoredox Catalysis | Visible light-induced single-electron transfer (SET) to generate radical intermediates. | C-C bond formation, carbohydroxylation, and aminohydroxylation via pyridinyl radicals. | Mild reaction conditions, unique reactivity and selectivity, access to novel transformations. | researchgate.netacs.orgnih.gov |

| Iridium (Ir) Catalysis | Dehydrogenative coupling and condensation sequences. | Multicomponent synthesis of highly substituted pyrimidines from alcohols and amidines. | High regioselectivity, sustainable (liberates H₂ and H₂O), uses readily available starting materials. | acs.org |

| Biocatalysis (Enzymes) | Enzyme-mediated reactions, such as reductions or desymmetrization. | Asymmetric synthesis of chiral pyrimidine derivatives (e.g., alcohols). | High stereoselectivity (high ee), environmentally friendly (aqueous media, mild conditions), cost-effective. | mdpi.comnih.gov |

Integration of Advanced Computational Modeling for Complex Reactivity Prediction and Design of New Transformations

Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights that complement and guide experimental work. For complex molecules like 4-chloro-2-phenylpyrimidin-5-amine, in silico methods are crucial for understanding reactivity, predicting the outcomes of unknown reactions, and designing novel compounds and synthetic pathways.

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and reactivity of molecules. samipubco.comijcce.ac.ir DFT calculations can determine parameters like molecular orbital energies (EHOMO, ELUMO), charge distributions, and bond orders, which help in understanding and predicting the chemical stability and reactivity of pyrimidine derivatives. samipubco.combohrium.com These studies can elucidate complex reaction mechanisms, such as the addition reactions between pyrimidine-type radicals and neighboring nucleobases in DNA, by mapping the energy profiles of different reaction pathways. nih.gov

Design of New Transformations and Inhibitors: Computational tools are widely used in rational drug design to screen virtual libraries of compounds and predict their binding affinity to biological targets. researchgate.netbenthamdirect.com Molecular docking studies, for example, can simulate how different pyrimidine derivatives fit into the active site of an enzyme, such as VEGFR-2 or CDK2, guiding the synthesis of more potent inhibitors. researchgate.netbenthamdirect.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models quantitatively correlate the chemical structure of compounds with their biological activity, allowing for the prediction of the potency of newly designed molecules. nih.gov

Understanding Spectroscopic and Physicochemical Properties: Computational methods like Time-Dependent DFT (TD-DFT) can be used to predict and interpret the spectroscopic properties of pyrimidine derivatives, such as their UV-vis spectra. jchemrev.comjchemrev.com This is valuable for characterizing new compounds and understanding their electronic transitions. Furthermore, computational models can predict key pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion - ADME), helping to prioritize the synthesis of drug-like molecules with favorable profiles early in the discovery process. samipubco.com

| Computational Method | Objective | Key Insights Provided | Example Application | Reference |

|---|---|---|---|---|

| Density Functional Theory (DFT) | To study electronic structure, stability, and reactivity. | Molecular orbital energies (HOMO/LUMO), charge distribution, bond parameters, reaction energy profiles. | Predicting the reactivity of tetrahydropyrimidine (B8763341) derivatives and studying interactions with metal clusters. | samipubco.comijcce.ac.irbohrium.com |

| Molecular Docking | To predict the binding mode and affinity of a ligand to a biological target (e.g., an enzyme). | Binding orientation, interaction patterns (e.g., hydrogen bonds), binding energy scores. | Designing novel pyrimidine derivatives as EGFR or VEGFR-2 inhibitors. | benthamdirect.comresearchgate.netnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate chemical structures with biological activity quantitatively. | Statistical models that predict the activity of new compounds based on their structural features. | Modeling the selectivity of pyridine (B92270) and pyrimidine-based inhibitors for highly homologous targets. | nih.gov |

| Time-Dependent DFT (TD-DFT) | To calculate excited-state properties and predict electronic spectra. | UV-vis absorption spectra, electronic transition energies. | Characterizing the spectroscopic properties of triazolo pyrimidine metal complexes. | jchemrev.comjchemrev.com |

| ADME Prediction | To forecast the pharmacokinetic properties of a molecule in silico. | Absorption, Distribution, Metabolism, and Excretion parameters. | Evaluating designed tetrahydropyrimidine-5-carboxylate derivatives for drug-likeness. | samipubco.com |

Q & A

Q. How can researchers safely handle 4-Chloro-2-phenylpyrimidin-5-amine in laboratory settings?

- Methodological Answer: Follow UN GHS guidelines (Revision 8) for hazard mitigation. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Store the compound in a cool, dry, ventilated area away from incompatible substances. In case of inhalation, move to fresh air and seek medical attention. Waste must be segregated and disposed via certified chemical waste handlers to prevent environmental contamination .

Q. What are the recommended methods for synthesizing this compound?

- Methodological Answer: A common approach involves nucleophilic substitution or condensation reactions. For example, reflux 2-phenylpyrimidine derivatives with chlorinating agents (e.g., POCl₃) in anhydrous conditions. Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer: Use ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments. FT-IR identifies amine (-NH₂) and C-Cl stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) be optimized for determining the molecular structure of this compound derivatives?

- Methodological Answer: Use the SHELX suite (SHELXD for structure solution, SHELXL for refinement). Optimize data collection at low temperatures (100 K) to reduce thermal motion artifacts. Analyze intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles (e.g., pyrimidine-phenyl plane deviations of 12–86°) to confirm conformation. Validate refinement with R-factor convergence (<5%) .

Q. What strategies resolve contradictory data between computational modeling and experimental results in structural analysis?

- Methodological Answer: Cross-validate DFT-calculated geometries (e.g., bond lengths, torsion angles) with SC-XRD data. Address discrepancies by refining computational parameters (e.g., basis sets, solvation models). For example, if computational models underestimate dihedral angles between pyrimidine and phenyl rings, adjust torsional potentials or include crystal packing effects .

Q. How do substituent variations at the 5-position affect the biological activity of this compound derivatives?

- Methodological Answer: Replace the chloro group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) substituents and assess bioactivity via enzyme inhibition assays (e.g., IC₅₀ values). For antimicrobial studies, use microdilution methods against Gram-positive/negative bacteria. Correlate activity with substituent Hammett constants (σ) to quantify electronic effects .

Q. How can polymorphism in this compound derivatives be characterized and controlled?

- Methodological Answer: Identify polymorphs via SC-XRD and powder XRD . Control crystallization conditions (solvent polarity, cooling rate). For example, slow evaporation from methanol favors Form I, while rapid cooling from DMSO yields Form II. Use differential scanning calorimetry (DSC) to map thermal stability and phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。